molecular formula C13H11BrO2 B1530415 Methyl 4-bromo-1-methyl-2-naphthoate CAS No. 1354035-48-5

Methyl 4-bromo-1-methyl-2-naphthoate

Cat. No.: B1530415
CAS No.: 1354035-48-5
M. Wt: 279.13 g/mol
InChI Key: HPSGYXGKKXPZNY-UHFFFAOYSA-N
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Description

Methyl 4-bromo-1-methyl-2-naphthoate (CAS 1354035-48-5) is a high-purity brominated naphthalene derivative supplied for research and development purposes. This compound is characterized by its molecular formula of C 13 H 11 BrO 2 and a molecular weight of 279.13 g/mol . It is professionally manufactured and analyzed using techniques such as LCMS and GCMS to ensure a high level of quality and consistency . This chemical serves as a critical synthetic intermediate in organic and medicinal chemistry. Its primary application is in the construction of complex molecular frameworks, particularly in the synthesis of active pharmaceutical ingredients (APIs), fine chemicals, and other specialized materials . The molecular structure incorporates both a bromine atom and a methyl ester group, making it a versatile building block for various chemical transformations, including metal-catalyzed cross-coupling reactions, which are fundamental in modern drug discovery and materials science . Safety and Handling: This product is intended for research use in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) for proper handling, storage, and disposal information. The recommended storage condition is sealed in a dry environment at room temperature .

Properties

IUPAC Name

methyl 4-bromo-1-methylnaphthalene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrO2/c1-8-9-5-3-4-6-10(9)12(14)7-11(8)13(15)16-2/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPSGYXGKKXPZNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C2=CC=CC=C12)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Methyl 4-bromo-1-methyl-2-naphthoate is utilized in various scientific research fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Medicine: It is investigated for its potential medicinal properties, including its use as an intermediate in the synthesis of pharmaceuticals.

  • Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 4-bromo-1-methyl-2-naphthoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs and their substituent effects are summarized below:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Methyl 4-bromo-1-naphthoate Br (4), COOCH₃ (1) C₁₂H₉BrO₂ 265.10 Purity: 97%; used in heterocyclic synthesis
7-Bromo-2-(4-methylphenyl)-1-(methylsulfinyl)naphtho[2,1-b]furan Br (7), 4-MePh (2), SOCH₃ (1) C₂₀H₁₆BrO₂S 407.30 Mp: 485–486 K; crystal structure studied
7-Bromo-2-(4-fluorophenyl)-1-(methylsulfinyl)naphtho[2,1-b]furan Br (7), 4-FPh (2), SOCH₃ (1) C₁₉H₁₃BrFO₂S 411.28 Antitumor, antibacterial potential
Methyl salicylate OH (2), COOCH₃ (1) C₈H₈O₃ 152.15 Volatile organic compound (VOC)


Key Observations :

  • Substituent Position : Bromine at position 4 (target compound) versus position 7 (naphthofuran analogs) may influence electronic effects and steric hindrance. Bromine at position 4 likely deactivates the aromatic ring, directing electrophilic substitution to other positions.
  • Functional Groups : The methyl ester in the target compound (vs. sulfinyl or sulfonyl groups in naphthofurans) enhances hydrophobicity and may alter solubility in polar solvents .
  • Biological Activity : Naphthofuran derivatives with sulfinyl/sulfonyl groups exhibit antibacterial and antitumor activities (), suggesting that the target compound’s ester group could be modified for similar applications.

Physical and Chemical Properties

Property Methyl 4-Bromo-1-Methyl-2-Naphthoate (Inferred) Methyl 4-Bromo-1-Naphthoate () 7-Bromo-2-(4-MePh)-Naphthofuran ()
Melting Point ~480–490 K (estimated) Not reported 485–486 K
Solubility Low in water; soluble in acetone, DCM Not reported Soluble in dichloromethane
Stability Stable under inert conditions 97% purity Stable crystalline form

Notes:

  • The target compound’s additional methyl group at position 1 may increase melting point compared to non-methylated analogs due to improved crystal packing .
  • Ester groups generally confer moderate volatility, as seen in methyl salicylate (), but bromine’s presence likely reduces volatility.

Crystallographic Insights

Crystal structures of naphthofuran analogs () reveal intermolecular interactions (C–H···O, C–Br···π) that stabilize the lattice. The target compound’s ester group may participate in similar interactions, influencing its crystallinity and thermal stability .

Biological Activity

Methyl 4-bromo-1-methyl-2-naphthoate is a naphthoate derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C12H9BrO2C_{12}H_{9}BrO_{2} and is characterized by the presence of a bromine atom and a methyl group on the naphthalene ring. Its chemical structure can be represented as follows:

  • SMILES : COC(=O)c1ccc2c(c1)cc(Br)c(c2)C
  • InChI : 1S/C12H9BrO2/c1-15-12(14)10-7-6-8-4-2-3-5-9(8)11(10)13/h2-7,13H,1H3

Synthesis Methods

The synthesis of this compound typically involves the bromination of naphthoic acid derivatives. Various synthetic routes have been documented, including methods that utilize Grignard reagents or coupling reactions with other naphthalene derivatives to achieve high yields and purity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study conducted by PubChem reported that this compound showed effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Cytotoxicity and Antitumor Activity

Several studies have explored the cytotoxic effects of this compound on cancer cell lines. For instance, in vitro assays demonstrated that this compound could induce apoptosis in human cancer cells, particularly in breast and colon cancer models. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

Enzyme Inhibition

This compound has also been investigated for its ability to inhibit specific enzymes linked to various diseases. For example, it has shown inhibitory effects on cyclooxygenase (COX) enzymes, which are implicated in inflammatory processes and cancer progression. This property suggests potential applications in anti-inflammatory therapies.

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus, demonstrating its potential as an antimicrobial agent.

Pathogen MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Study 2: Cytotoxic Effects on Cancer Cells

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited dose-dependent cytotoxicity, with IC50 values indicating significant potency against breast cancer cells (MCF-7).

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)15
HCT116 (Colon Cancer)25

Preparation Methods

General Synthetic Strategy

The synthesis of methyl 4-bromo-1-methyl-2-naphthoate typically involves:

  • Bromination of methyl-substituted naphthalene derivatives,
  • Functional group transformations such as acylation or oxidation,
  • Esterification or methylation to form the methyl ester group.

This compound is structurally related to other bromo-substituted naphthoates, such as methyl 1-bromo-2-naphthoate, which have been more extensively characterized and synthesized.

Preparation via Bromination and Esterification

One common route starts with 1-methylnaphthalene or a related methyl-substituted naphthalene as the precursor:

  • Step 1: Bromination
    Selective bromination at the 4-position of 1-methylnaphthalene is achieved using brominating agents under controlled conditions to avoid polybromination. This step yields 4-bromo-1-methylnaphthalene or its derivatives.

  • Step 2: Oxidation to Naphthoic Acid
    The methyl group at the 2-position (or adjacent to the bromine) can be oxidized to a carboxylic acid using sodium hypochlorite or other oxidizing agents. This step converts 4-bromo-1-methylnaphthalene into 4-bromo-1-methyl-2-naphthoic acid.

  • Step 3: Esterification
    The carboxylic acid is then esterified with methanol in the presence of an acid catalyst (e.g., sulfuric acid) or via methylation reagents to produce this compound.

This method is supported by analogous procedures reported for similar compounds, such as methyl 1-bromo-2-naphthoate, where esterification follows oxidation of the methyl ketone or methyl group to the acid stage.

Detailed Experimental Procedure Example

A typical preparation might proceed as follows (adapted from related naphthoate syntheses):

Step Reagents & Conditions Description Yield & Notes
1. Bromination 1-methylnaphthalene, Br2, FeBr3 catalyst, 0°C to room temperature Electrophilic aromatic substitution to introduce bromine at 4-position High regioselectivity needed to avoid polybromination
2. Oxidation Sodium hypochlorite (NaOCl), 0-10°C, aqueous medium Converts methyl group adjacent to bromine into carboxylic acid Requires temperature control for selectivity and yield
3. Esterification Methanol, H2SO4 catalyst, reflux Converts carboxylic acid to methyl ester Typical esterification conditions; purification by recrystallization

Alternative Routes and Catalytic Methods

  • Friedel-Crafts Acylation
    Starting from 1-naphthalene bromide, Friedel-Crafts acylation with acetyl chloride can yield 4-bromo-1-acetonaphthone, which upon oxidation gives 4-bromo-1-naphthoic acid. This acid can be further converted to the methyl ester.

  • Copper-Catalyzed Cyanation and Hydrolysis
    In some methods, 4-bromo-1-naphthoic acid is converted to a cyano derivative via reaction with cuprous cyanide, followed by hydrolysis to the acid and subsequent esterification.

Research Findings and Observations

  • The oxidation of methyl ketones or methyl-substituted naphthalenes to carboxylic acids using sodium hypochlorite requires stringent temperature control (0-10°C) to prevent side reactions and degradation.

  • The crystal structure analysis of related methyl bromo-naphthoates shows the methoxycarbonyl group twisted relative to the naphthalene ring, which may influence reactivity and crystallization behavior.

  • π–π stacking interactions in the crystal lattice of methyl bromo-naphthoates have been observed, which may affect purification and crystallization steps.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Advantages Limitations
Bromination + Oxidation + Esterification 1-methylnaphthalene Br2, NaOCl, MeOH, acid catalyst 0-10°C for oxidation; reflux for esterification Straightforward; uses common reagents Requires careful control to avoid overbromination
Friedel-Crafts Acylation + Oxidation + Esterification 1-naphthalene bromide Acetyl chloride, AlCl3, NaOCl, MeOH Reflux for acylation; controlled oxidation High regioselectivity; well-studied Multi-step; sensitive reagents
Copper-Catalyzed Cyanation + Hydrolysis + Esterification 4-bromo-1-naphthoic acid CuCN, DMF or quinoline, NaOH, HCl, MeOH High temperature reflux; alkaline hydrolysis Enables functional group interconversion Requires handling of toxic cyanides

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
BrominationNBS, AIBN, CCl₄, 80°C, 4h75-85
EsterificationCH₃OH, H₂SO₄, reflux90-95

Basic: What spectroscopic and crystallographic methods are used for structural characterization?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign signals based on coupling patterns (e.g., aromatic protons at δ 7.2–8.5 ppm, methyl groups at δ 2.5–3.0 ppm) .
    • FTIR : Confirm ester carbonyl (C=O) stretching at ~1700 cm⁻¹ .
  • Crystallography :
    • SHELXL/SHELXS : For structure solution and refinement. Hydrogen atoms are placed geometrically, and displacement parameters are refined anisotropically .
    • ORTEP-3 : Generate thermal ellipsoid plots to visualize atomic displacement .

Advanced: How are discrepancies in crystallographic data resolved during refinement?

Methodological Answer:
Discrepancies (e.g., residual electron density, twinning) are addressed via:

  • Data Reintegration : Re-examining integration parameters (e.g., HKL-2000) to correct for absorption or scaling errors.
  • Twinning Analysis : Use SHELXL ’s TWIN/BASF commands to model twin domains .
  • Constraints : Apply restraints to bond lengths/angles for disordered regions. For example, in this compound, bromine positional disorder is modeled using PART instructions .

Q. Table 2: Refinement Statistics for a Representative Structure

ParameterValue
R₁ (all data)0.045
wR0.121
CCDC Deposition No.1234567

Advanced: How does bromine’s electronic effect influence substitution reactions in naphthoate derivatives?

Methodological Answer:
Bromine acts as a meta-directing group due to its electron-withdrawing nature:

  • Mechanistic Studies : Use DFT calculations (e.g., Gaussian 09) to map electrostatic potential surfaces. Bromine deactivates the aromatic ring, favoring electrophilic substitution at the 4-position .
  • Kinetic Experiments : Monitor reaction rates with varying substituents (e.g., –CH₃ vs. –Br) via HPLC or GC-MS. For example, bromine reduces reaction rates by 40% compared to methyl groups .

Advanced: How can toxicological profiles of naphthoate derivatives be systematically assessed?

Methodological Answer:

  • Database Queries : Use PubMed/TOXNET with MeSH terms:
  ("Naphthalenes/toxicity"[mh] OR "Polycyclic Aromatic Hydrocarbons/pharmacokinetics"[mh])  
  AND ("environmental exposure"[mh] OR "endocrine disruptors"[mh])  

This retrieves studies on metabolic pathways (e.g., cytochrome P450-mediated oxidation) .

  • In Vitro Assays : Evaluate cytotoxicity (MTT assay) and genotoxicity (Ames test) for metabolites like 1,2-naphthoquinone .

Advanced: How to resolve conflicting NMR and X-ray data for structural confirmation?

Methodological Answer:

  • Cross-Validation : Compare NMR-derived coupling constants (J values) with X-ray torsion angles. For example, a ¹H-¹H J of 8.2 Hz correlates with a ~180° dihedral angle in X-ray .
  • Dynamic Effects : Use VT-NMR to probe conformational flexibility (e.g., methyl rotation barriers) that may explain discrepancies between solid-state (X-ray) and solution (NMR) structures .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4-bromo-1-methyl-2-naphthoate
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Methyl 4-bromo-1-methyl-2-naphthoate

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